molecular formula C27H25BrN4O3 B11091607 2-(5-bromo-2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide

2-(5-bromo-2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide

Cat. No.: B11091607
M. Wt: 533.4 g/mol
InChI Key: KIEWYSZCLGDGFN-UHFFFAOYSA-N
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Description

2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide is a complex organic compound that features a spiro structure, incorporating both indole and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole and quinazolinone precursors, followed by a spirocyclization reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it into a dihydroquinazolinone derivative.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. Their ability to interact with specific enzymes or receptors could make them useful in the treatment of various diseases.

Industry

In the industrial sector, this compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The spiro structure could allow for unique binding interactions, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-quinazolin]-1(2H)-one: Lacks the bromo and diethylacetamide groups.

    2-Phenyl-3,4-dihydroquinazolin-4-one: Similar quinazolinone core but without the spiro linkage.

    5-Bromoindole: Contains the indole moiety with a bromine substituent but lacks the spiro structure.

Uniqueness

The uniqueness of 2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide lies in its spiro structure, which combines the indole and quinazolinone moieties in a single molecule. This structural feature can impart unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25BrN4O3

Molecular Weight

533.4 g/mol

IUPAC Name

2-(5'-bromo-2',4-dioxo-3-phenylspiro[1H-quinazoline-2,3'-indole]-1'-yl)-N,N-diethylacetamide

InChI

InChI=1S/C27H25BrN4O3/c1-3-30(4-2)24(33)17-31-23-15-14-18(28)16-21(23)27(26(31)35)29-22-13-9-8-12-20(22)25(34)32(27)19-10-6-5-7-11-19/h5-16,29H,3-4,17H2,1-2H3

InChI Key

KIEWYSZCLGDGFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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